molecular formula C4H8O3 B165343 2-Hydroxyethyl acetate CAS No. 542-59-6

2-Hydroxyethyl acetate

Cat. No.: B165343
CAS No.: 542-59-6
M. Wt: 104.1 g/mol
InChI Key: HXDLWJWIAHWIKI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Hydroxyethyl acetate can be synthesized through the esterification of ethylene glycol with acetic acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the removal of water formed during the reaction, which drives the equilibrium towards the formation of the ester .

Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified by distillation, often using potassium carbonate to dry the ester before distillation .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxyethyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.

Major Products Formed:

    Hydrolysis: Ethylene glycol and acetic acid.

    Oxidation: Acetic acid and other oxidation products.

    Substitution: Various substituted ethylene glycol derivatives.

Scientific Research Applications

2-Hydroxyethyl acetate has a wide range of applications in scientific research and industry:

Comparison with Similar Compounds

  • Ethylene glycol monoacetate
  • 2-Acetoxyethanol
  • Ethylene glycol diacetate

Comparison: 2-Hydroxyethyl acetate is unique due to its specific balance of hydrophilic and hydrophobic properties, making it an effective solvent for a wide range of substances. Compared to ethylene glycol monoacetate, it has a higher boiling point and better solubility in organic solvents . Its versatility in various chemical reactions and applications sets it apart from similar compounds.

Properties

IUPAC Name

2-hydroxyethyl acetate
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InChI

InChI=1S/C4H8O3/c1-4(6)7-3-2-5/h5H,2-3H2,1H3
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InChI Key

HXDLWJWIAHWIKI-UHFFFAOYSA-N
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Canonical SMILES

CC(=O)OCCO
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Molecular Formula

C4H8O3
Record name ETHYLENE GLYCOL, MONOACETATE
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Related CAS

27613-77-0
Record name Poly(oxy-1,2-ethanediyl), α-acetyl-ω-hydroxy-
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DSSTOX Substance ID

DTXSID10862156
Record name 1,2-Ethanediol, 1-acetate
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Molecular Weight

104.10 g/mol
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Physical Description

Almost odorless clear colorless liquid. (NTP, 1992)
Record name ETHYLENE GLYCOL, MONOACETATE
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Boiling Point

358 to 360 °F at 760 mmHg (NTP, 1992)
Record name ETHYLENE GLYCOL, MONOACETATE
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Flash Point

215 °F (NTP, 1992)
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Solubility

greater than or equal to 100 mg/mL at 70 °F (NTP, 1992)
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Density

1.106 at 77 °F (NTP, 1992) - Denser than water; will sink
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Vapor Density

3.6 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
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Vapor Pressure

9 mmHg at 73 °F ; 12.9 mmHg at 118 °F; 20.5 mmHg at 147 °F (NTP, 1992)
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CAS No.

542-59-6, 51901-33-8, 65071-98-9
Record name ETHYLENE GLYCOL, MONOACETATE
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Record name Glycol monoacetate
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Record name Ethylene glycol monoacetate
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Record name 1,2-Ethanediol, acetate
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Record name 2-Hydroxyethyl acetate
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Record name 2-hydroxyethyl acetate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 2-hydroxyethyl acetate as a reaction product?

A1: this compound is identified as a significant product in the atmospheric degradation of 2-isopropoxyethanol when reacting with OH radicals. [] This reaction, occurring in the presence of NO, yields this compound with a molar formation yield of 0.44 ± 0.05. [] This finding is important for understanding the fate of 2-isopropoxyethanol in the atmosphere and its potential environmental impact.

Q2: Are there other reactions where this compound is a product?

A2: While the provided abstracts don't detail other reactions where this compound is a product, they highlight its formation from specific ethers and glycol ethers. [] Further research may explore other potential formation pathways, perhaps from different starting materials or under different reaction conditions.

Q3: Can you elaborate on the use of this compound in transdermal drug delivery systems?

A3: While one abstract mentions the use of this compound in clonazepam patches for percutaneous absorption, [] it doesn't provide specific details about its role. It's likely that this compound acts as a solvent or penetration enhancer in this context, facilitating the delivery of the drug through the skin.

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